![molecular formula C22H18N4O6S2 B6481575 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886915-28-2](/img/structure/B6481575.png)
4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 498.06677665 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Agent
This compound has been studied for its potential as an anticancer agent . It has shown significant inhibitory effects against various cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compound was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Antimicrobial Agent
In addition to its anticancer properties, this compound has also been studied for its antimicrobial properties . The inhibition of one or more carbonic anhydrases present in bacteria can interfere with bacterial growth .
Carbonic Anhydrase IX Inhibitor
The compound has been found to have a strong inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Elastase Inhibitor
Compounds containing the benzenesulfonamide moiety, like the one , have been reported to act as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Its inhibition can be beneficial in conditions where elastin breakdown is a problem, such as chronic obstructive pulmonary disease (COPD) and emphysema .
Carbonic Anhydrase II Inhibitor
The compound has also shown excellent enzyme inhibition against carbonic anhydrase II . This enzyme plays a crucial role in helping to balance the pH in cells and tissues, and its inhibition can have various therapeutic implications .
Potential Use in Drug Development
Given its various biological activities, this compound could be a valuable starting point for the development of new drugs . Its structure could be modified to optimize its activity and selectivity, potentially leading to the development of more effective and safer therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a type of enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, a key step in tumor cell metabolism .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells under hypoxic conditions . This disruption can lead to a decrease in tumor cell proliferation and growth .
Result of Action
The inhibition of CA IX by this compound results in a significant anti-proliferative effect on tumor cells . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is often upregulated in response to the acidic conditions created by tumor hypoxia Additionally, the stability of the compound may be affected by factors such as temperature and the presence of other biochemical substances
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJHHKGAXQRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.